Chromic nitrate

Catalog No.
S604567
CAS No.
13548-38-4
M.F
Cr(NO3)3∙ 9H2O
Cr(NO3)3
CrN3O9
M. Wt
238.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromic nitrate

CAS Number

13548-38-4

Product Name

Chromic nitrate

IUPAC Name

chromium(3+);trinitrate

Molecular Formula

Cr(NO3)3∙ 9H2O
Cr(NO3)3
CrN3O9

Molecular Weight

238.01 g/mol

InChI

InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

PHFQLYPOURZARY-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3]

solubility

Solubility in water: very good

Synonyms

chromic nitrate, chromium nitrate, chromium nitrate nonahydrate, chromonitric acid, nitric acid chromium salt

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3]

The exact mass of the compound Chromic nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: very good. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chromic nitrate, or chromium(III) nitrate, is a highly water-soluble, halide-free inorganic salt utilized primarily as a high-purity precursor in industrial catalysis and surface finishing. Unlike hexavalent chromium compounds, this trivalent chromium source is non-carcinogenic and complies with stringent environmental regulations for metal treatments. In procurement contexts, its value is defined by its clean thermal decomposition profile, which yields pure chromium(III) oxide (Cr2O3) without leaving residual catalyst poisons such as sulfur or chloride. It is widely specified for the synthesis of supported catalysts via incipient wetness impregnation, the formulation of trivalent chromium process (TCP) conversion coatings, and the manufacturing of advanced optoelectronic films [1][2].

Substituting chromic nitrate with other trivalent chromium salts, such as chromium(III) chloride or chromium(III) sulfate, introduces severe processability and performance risks. Anhydrous chromium(III) chloride exhibits notoriously slow dissolution kinetics in aqueous media, complicating wet-chemical synthesis, whereas chromic nitrate dissolves rapidly and completely. More critically, chloride and sulfate anions act as potent catalyst poisons; their residues can alter the lattice parameters of resulting Cr2O3 materials and degrade electronic or catalytic performance [1]. In surface coating applications, the presence of residual chlorides from generic precursors promotes localized pitting corrosion, entirely defeating the purpose of protective conversion coatings, making the nitrate salt the mandatory choice for halide-free purity [2].

Halide-Free Precursor Purity for Cr2O3 Lattice Integrity

The choice of chromium salt directly dictates the structural and electronic integrity of downstream Cr2O3 materials. Studies comparing films grown from chromic nitrate versus chromium chloride demonstrate that the nitrate precursor yields a compact a-axis lattice constant of 4.949 Å. In contrast, chloride-derived films exhibit a systematically expanded lattice constant of 4.959 Å due to halide interference. Furthermore, the nitrate-derived materials exhibit significantly lower electrical resistivity and lower activation energies (195 ± 10 meV) compared to chloride-derived counterparts (240 ± 10 meV) [1].

Evidence Dimensiona-axis lattice constant and activation energy
Target Compound Data4.949 Å; 195 ± 10 meV (Chromic nitrate precursor)
Comparator Or Baseline4.959 Å; 240 ± 10 meV (Chromium chloride precursor)
Quantified Difference0.010 Å lattice expansion and 45 meV higher activation energy in chloride precursors
ConditionsSpray pyrolysis / film deposition at controlled pH

Halide-free nitrate precursors prevent lattice distortion and ensure required electronic properties in catalytic and optoelectronic applications.

Clean Thermal Decomposition for Low-Temperature Oxide Formation

Chromic nitrate is highly valued for its clean thermal decomposition pathway, which is critical for supported catalyst manufacturing. Thermogravimetric analysis demonstrates that chromic nitrate completely decomposes into pure rhombohedral Cr2O3 at temperatures above 450 °C. This decomposition results in the complete volatilization of water and nitrate groups (NOx), leaving zero solid anionic residue. In contrast, sulfate precursors require significantly higher calcination temperatures to decompose and risk leaving sulfur residues that poison active catalytic sites[1].

Evidence DimensionCalcination temperature and residue purity
Target Compound DataComplete decomposition to pure Cr2O3 at >450 °C with 0% anionic residue
Comparator Or BaselineChromium sulfate (requires higher temperatures, leaves sulfur residue)
Quantified DifferenceNitrate allows lower-temperature calcination without sulfur/halide poisoning
ConditionsThermogravimetric analysis (TGA) in air/helium atmospheres

Enables lower-temperature calcination during catalyst preparation, protecting mesoporous supports from thermal degradation while ensuring zero poison residue.

Aqueous Solubility and Wet-Chemical Processability

For industrial-scale wet-chemical synthesis, the dissolution kinetics of the metal precursor dictate throughput. Chromic nitrate is highly soluble in water (approximately 81 g/100 mL at 20 °C) and readily dissolves to form concentrated precursor solutions. By direct comparison, anhydrous chromium(III) chloride dissolves extremely slowly in water unless specific reducing agents or special conditions are applied. This rapid solubility makes chromic nitrate the preferred choice for wet-chemical techniques where precise, high-concentration metal loading is required[1].

Evidence DimensionAqueous dissolution behavior
Target Compound DataRapidly and highly soluble (~81 g/100 mL at 20 °C)
Comparator Or BaselineAnhydrous chromium(III) chloride (dissolves very slowly without special conditions)
Quantified DifferenceImmediate processability for nitrate vs. kinetically hindered dissolution for anhydrous chloride
ConditionsStandard aqueous solvent conditions at room temperature

Rapid dissolution eliminates processing bottlenecks and the need for chemical dissolution aids during large-scale catalyst or coating formulation.

Trivalent Chromium Process (TCP) Coating Efficacy

In surface finishing, chromic nitrate is a foundational component of Trivalent Chromium Process (TCP) conversion coatings, designed to replace carcinogenic hexavalent chromates. When applied to high-strength aluminum alloys (e.g., AA2024-T3), chromic nitrate-based formulations generate a biphasic protective layer consisting of a ZrO2/Cr(OH)3 top layer and an interfacial layer, typically 50-100 nm thick. This provides robust localized corrosion protection that meets stringent aerospace specifications while completely eliminating the regulatory and health hazards associated with Cr(VI) compounds [1].

Evidence DimensionCoating thickness and toxicity
Target Compound Data50-100 nm thick biphasic ZrO2/Cr(OH)3 layer (Non-carcinogenic)
Comparator Or BaselineHexavalent chromium conversion coatings (Carcinogenic, highly regulated)
Quantified Difference100% elimination of Cr(VI) toxicity while maintaining a 50-100 nm protective barrier
ConditionsConversion coating on high-strength aluminum alloys

Allows manufacturers to achieve aerospace-grade corrosion resistance while ensuring full compliance with REACH and OSHA regulations.

Synthesis of Supported Chromium Catalysts via Incipient Wetness Impregnation

Chromic nitrate is the paramount precursor for manufacturing Cr/SiO2 and Cr/Al2O3 catalysts used in the oxidative dehydrogenation of alkanes and ethylene trimerization. Its high aqueous solubility allows for maximum pore saturation of the support material, while its clean thermal decomposition at >450 °C ensures that no halide or sulfur poisons remain to degrade the catalyst's active sites [1].

Formulation of REACH-Compliant Trivalent Conversion Coatings

In the aerospace and automotive sectors, chromic nitrate is utilized to formulate Trivalent Chromium Process (TCP) baths. It reacts at the metal interface to form a 50-100 nm thick ZrO2/Cr(OH)3 barrier layer on aluminum and zinc alloys, providing critical corrosion inhibition without the severe occupational and environmental liabilities of hexavalent chromates [2].

Deposition of Transparent Conducting Oxide (TCO) Thin Films

For optoelectronic applications, chromic nitrate is utilized in spray pyrolysis and sol-gel deposition of p-type Cr2O3 thin films. The absence of chloride ions prevents unwanted lattice expansion, resulting in films with superior crystallinity, lower electrical resistivity, and optimized activation energies compared to those derived from generic halide precursors [3].

Physical Description

Liquid
DEEP VIOLET CRYSTALS.

Boiling Point

No boiling point at normal pressure; decomposes on heating

Density

1.8 g/cm³

Melting Point

66 °C

UNII

C6H0RE016B

Related CAS

10103-47-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 293 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 41 of 293 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 252 of 293 companies with hazard statement code(s):;
H271 (22.22%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (76.59%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (77.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (54.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (15.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (53.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Oxidizer;Irritant;Environmental Hazard

Other CAS

13548-38-4
7789-02-8

Wikipedia

Chromium(III) nitrate

Biological Half Life

The elimination half-life of hexavalent chromium is 15 to 41 hours.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Synthetic dye and pigment manufacturing
Nitric acid, chromium(3+) salt (3:1): ACTIVE

Dates

Last modified: 08-15-2023
Wallach S: Clinical and biochemical aspects of chromium deficiency. J Am Coll Nutr. 1985;4(1):107-20. [PMID:3886757]
Anderson RA: Chromium in the prevention and control of diabetes. Diabetes Metab. 2000 Feb;26(1):22-7. [PMID:10705100]
Hua Y, Clark S, Ren J, Sreejayan N: Molecular mechanisms of chromium in alleviating insulin resistance. J Nutr Biochem. 2012 Apr;23(4):313-9. doi: 10.1016/j.jnutbio.2011.11.001. [PMID:22423897]
CHROMIUM, ELEMENTAL - National Library of Medicine HSDB ... - Toxnet - NIH
CHROMIUM COMPOUNDS - National Library of Medicine HSDB ... - Toxnet - NIH
Chromium Toxicological Overview - Health Protection Agency - Gov.uk
Dietary Supplement Fact Sheet: Chromium
Dailymed Label: DIVISTA - chromium picolinate capsule

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